Diethyl (docos-13-en-1-yl)propanedioate
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Overview
Description
Diethyl (docos-13-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a long-chain alkene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (docos-13-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as the base. The enolate ion formed from diethyl propanedioate reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl (docos-13-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Diethyl (docos-13-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl (docos-13-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The long-chain alkene group may interact with lipid membranes or other hydrophobic environments, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (diethyl malonate): A simpler ester with similar reactivity but lacking the long-chain alkene group.
Diethyl allylmalonate: Contains an allyl group instead of the long-chain alkene, used in different synthetic applications.
(13Z)-Eicos-13-en-10-one: Another long-chain alkene compound with different functional groups and applications.
Properties
CAS No. |
612489-67-5 |
---|---|
Molecular Formula |
C29H54O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
diethyl 2-docos-13-enylpropanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3 |
InChI Key |
YMKUECNBUDEBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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